1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene
Overview
Description
1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene is a chemical compound used in laboratory settings . It does not have any known synonyms . The CAS number for this compound is 116903-46-9 .
Molecular Structure Analysis
The molecular formula of 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene is C17H16O . This compound is an aromatic acetylene derivative .Chemical Reactions Analysis
1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene is an aromatic acetylene derivative . Its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts .Scientific Research Applications
Synthesis and Coordination with Nickel :
- A study focused on the synthesis of compounds like 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene, exploring their interaction with a nickel center. Such interactions can be crucial in electrochemical applications and coordination chemistry (Bermejo et al., 2000).
Phase Transfer Palladium (0) Catalyzed Polymerization Reactions :
- The compound was used in phase transfer Pd(0) catalyzed polymerization reactions. This indicates its potential in polymer science, particularly in synthesizing materials with unique properties like mesomorphic behavior (Pugh & Percec, 1990).
Reaction with β-Ethoxyacrolein :
- A reaction involving a similar compound and β-Ethoxyacrolein in benzene solution was studied. This research highlights its relevance in organic synthesis and reaction mechanisms (Ono, Tanaka & Tamura, 1982).
Crystal Structure Studies :
- The crystal structures of related compounds have been analyzed, providing insights into molecular interactions and packing, which are essential for material science and crystal engineering (Figueira et al., 2008).
Photochemical Studies :
- Research has been conducted on the photochemistry of compounds structurally similar to 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene, studying the delocalization of free electron density. Such studies are important for understanding photoreactive materials (Polyansky et al., 2005).
Synthesis and Antimicrobial Activity :
- There is research on the synthesis of compounds involving 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene and studying their antimicrobial properties. This highlights its potential applications in pharmaceuticals and medicinal chemistry (Kottapalle & Shinde, 2021).
properties
IUPAC Name |
1-ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-3-18-17-12-10-16(11-13-17)9-8-15-6-4-14(2)5-7-15/h4-7,10-13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURDZFYGFXPFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360937 | |
Record name | 1-Ethoxy-4-[(4-methylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-4-(p-tolylethynyl)benzene | |
CAS RN |
116903-46-9 | |
Record name | 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116903-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-4-[(4-methylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-ethoxy-4-[2-(4-methylphenyl)ethynyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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